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2-Chloro-8-methylquinoline
Overview
Description
2-Chloro-8-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline ring system with a chlorine atom at the second position and a methyl group at the eighth position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methylquinoline can be achieved through several methods. One common method involves the cyclization of 2-chloroaniline with acetaldehyde under acidic conditions, followed by chlorination. Another method includes the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium amide or thiourea under mild heating.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Hydrogenation using palladium on carbon as a catalyst is a common method.
Major Products:
Substitution Reactions: Yield substituted quinoline derivatives.
Oxidation Reactions: Produce quinoline carboxylic acids or aldehydes.
Reduction Reactions: Result in tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-8-methylquinoline has been explored for its potential as an anticancer agent . It exhibits inhibitory effects on key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase, making it relevant in the development of treatments for cancer and bacterial infections . The compound's ability to disrupt DNA synthesis is particularly significant for its antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial and antiviral properties . It has been evaluated for effectiveness against various pathogens, making it a candidate for developing new antibiotics or antiviral medications .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for synthesizing complex heterocyclic compounds. Its chemical reactivity allows it to participate in various reactions, including nucleophilic additions, reductions, and substitutions . The compound is particularly useful in creating derivatives with enhanced biological activities.
Industrial Applications
The compound is utilized in the production of dyes, pigments , and other fine chemicals due to its unique chemical properties. Its structural features allow it to be incorporated into various industrial processes, contributing to the development of new materials.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various quinoline derivatives, including this compound. Results indicated significant inhibition of cell growth in cancer cell lines, highlighting its potential as a lead compound for drug development targeting cancer therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was tested against several bacterial strains. The compound demonstrated effective inhibition of growth, suggesting its utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Chloro-8-methylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. The compound can also interact with cellular membranes, disrupting their integrity and function. These interactions make it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the methyl group at the eighth position, resulting in different chemical reactivity and biological activity.
8-Methylquinoline: Lacks the chlorine atom at the second position, affecting its substitution reactions and overall stability.
2-Chloro-4-methylquinoline: Has the methyl group at the fourth position, leading to variations in its chemical and biological properties.
Uniqueness: 2-Chloro-8-methylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions in biological systems and specific applications in chemical synthesis .
Biological Activity
2-Chloro-8-methylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C_10H_8ClN. It features a chlorine atom at the second position and a methyl group at the eighth position of the quinoline ring. The synthesis of this compound typically involves nucleophilic substitution reactions, where chlorinated quinolines are reacted with various nucleophiles to yield derivatives with enhanced biological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a derivative known as compound 49 exhibited significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 μM and 0.54 μM, respectively. The mechanism of action was linked to the modulation of the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest at the G2/M phase and induction of apoptosis .
Table 1: Cytotoxicity of Compound 49 Against Colorectal Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HCT116 | 0.35 | PI3K/AKT/mTOR pathway modulation |
Caco-2 | 0.54 | Induction of apoptosis |
Antioxidant Activity
Quinoline derivatives, including this compound, have demonstrated antioxidant properties. In comparative studies using DPPH radical scavenging assays, certain derivatives exhibited significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Table 2: Antioxidant Activity of Quinoline Derivatives
Compound | DPPH Scavenging Activity (%) at 0.2 mM |
---|---|
Compound 1g | High (specific percentage not provided) |
Compound 1b | Moderate |
Compound 1d | Moderate |
Case Studies and Research Findings
- Cytotoxic Mechanisms : A study investigating the cytotoxic effects of compound 49 found that it inhibited colony formation in cancer cells and induced cell cycle arrest through reactive oxygen species production and mitochondrial membrane potential reduction .
- Antimalarial Efficacy : Research on quinoline derivatives indicated that modifications could lead to improved efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, highlighting the need for further exploration into structural variations of this compound .
- Pharmacological Potential : A review on quinolines emphasized their broad spectrum of biological activities, including anti-inflammatory and antibacterial effects, suggesting that compounds like this compound could be explored for multi-target therapeutic applications .
Properties
IUPAC Name |
2-chloro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKRFLIUXVCYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615753 | |
Record name | 2-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4225-85-8 | |
Record name | 2-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-8-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the 2-Chloro-8-methylquinoline scaffold?
A1: The this compound core structure serves as a versatile building block in organic synthesis. Its planar quinoline ring system, as confirmed by X-ray crystallography [], allows for various substitutions and modifications, leading to diverse chemical entities with potential biological activities.
Q2: How is this compound-3-carbaldehyde synthesized and what are its key applications?
A2: this compound-3-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction using readily available starting materials [, ]. This aldehyde serves as a crucial intermediate for synthesizing various derivatives, including Schiff bases, dihydropyridines, and 2-oxo-azetidines, which have shown promising antimicrobial properties [].
Q3: What are the potential antioxidant properties of this compound derivatives?
A3: Research suggests that introducing specific substituents onto the this compound core can enhance its antioxidant activity. For instance, incorporating three hydroxyl groups into the molecule, as seen in compound 2f in one study [], resulted in potent radical scavenging activity, comparable to the standard antioxidant Butylated hydroxyanisole (BHA).
Q4: Have any this compound derivatives demonstrated antibacterial activity, and what insights do we have into their mechanism of action?
A4: Yes, several this compound derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Molecular docking studies suggest that these compounds could be targeting DNA gyrase, a crucial enzyme for bacterial DNA replication, similar to the mechanism of action of ciprofloxacin []. Notably, some derivatives showed superior activity compared to ciprofloxacin against specific bacterial strains like Pseudomonas aeruginosa [], highlighting their potential as novel antibacterial agents.
Q5: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?
A5: Understanding the SAR is crucial for optimizing the biological activity of these compounds. By systematically modifying the substituents on the this compound scaffold and evaluating the resulting changes in activity, researchers can identify key structural features that contribute to desired effects like antibacterial potency, antioxidant capacity, or potential antidepressant activity []. This information is essential for designing and developing more potent and selective drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.